![molecular formula C19H17ClN4O2S B6545255 N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 946250-75-5](/img/structure/B6545255.png)
N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a compound that is used for various scientific research applications, including cell culture research and drug discovery. It is a synthetic compound that is composed of a benzyl group attached to a thiazole ring with a carbamate group. The compound has a molecular weight of 456.91 g/mol and a molecular formula of C18H17ClN4O2S. It is a colorless to light yellow crystalline solid that is soluble in water, ethanol, and methanol.
Scientific Research Applications
Reactions at the Benzylic Position
The compound’s benzylic position can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be used to modify the compound and create new derivatives with potentially different properties.
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic chemistry. The reaction conditions are mild and tolerant to various functional groups, making it a versatile tool in the synthesis of complex organic molecules .
Electrophilic Aromatic Substitution Reactions
The benzene ring in the compound can undergo electrophilic aromatic substitution reactions . This allows for the introduction of new functional groups onto the benzene ring, which can alter the compound’s properties and potential applications .
Naming and Identification
The compound can be named and identified using IUPAC nomenclature and common names . This is important for clear communication and documentation in scientific research .
Structural Analysis
The structure of the compound can be analyzed using various tools and resources provided by the RCSB PDB . This can provide insights into the compound’s physical properties and potential interactions with other molecules .
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been shown to possess potent antiviral activity . This suggests that “N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide” could potentially be used in the development of new antiviral drugs .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole compounds have been found to show anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory and analgesic effects .
properties
IUPAC Name |
N-benzyl-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-14-7-4-8-15(9-14)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLQOQCYPFORME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
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